4-Iodobenzenesulfonamide

Descripción

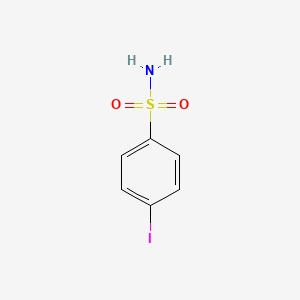

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFABSTXSNEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231802 | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-86-5 | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Iodobenzenesulfonamide and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-iodobenzenesulfonamide and its derivatives have long relied on the reactivity of sulfonyl chlorides and the transformation of diazonium salts. These routes are well-documented and continue to be utilized for their reliability.

Synthesis from Sulfonyl Chlorides and Ammonia (B1221849)/Amines

A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and ammonia or a primary/secondary amine. tcichemicals.comnih.gov This nucleophilic substitution reaction is a widely practiced method for creating the sulfonamide bond.

The preparation of the key intermediate, 4-iodobenzenesulfonyl chloride, can be accomplished through the direct sulfonation of iodobenzene (B50100) using chlorosulfonic acid. libretexts.orgresearchgate.net This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the para position due to the directing effect of the iodine atom. cdnsciencepub.com The resulting 4-iodobenzenesulfonyl chloride is a versatile intermediate for further reactions. libretexts.org

The general reaction can be depicted as:

I-C₆H₅ + ClSO₃H → I-C₆H₄-SO₂Cl + H₂O

This method offers a direct route to the sulfonyl chloride, although it can be aggressive and may require careful control of reaction conditions. researchgate.net

Once 4-iodobenzenesulfonyl chloride is obtained, it is readily converted to this compound by reaction with ammonia. ontosight.aivulcanchem.com This is a classic nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

The reaction is as follows:

I-C₆H₄-SO₂Cl + 2NH₃ → I-C₆H₄-SO₂NH₂ + NH₄Cl

This straightforward and efficient reaction is a common final step in the synthesis of primary sulfonamides. nih.gov

Diazonium Salt Intermediates in this compound Synthesis

An alternative and powerful strategy for the synthesis of aryl sulfonamides involves the use of aryldiazonium salts. wikipedia.orgmychemblog.com These highly reactive intermediates can be transformed into a variety of functional groups, including the desired sulfonamide.

A notable advancement is the development of metal-free, three-component reactions for the direct synthesis of primary sulfonamides. rsc.org In this approach, an aryldiazonium tetrafluoroborate, such as 4-iodobenzenediazonium tetrafluoroborate, reacts with sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide surrogate and sodium azide (B81097) (NaN₃) as the nitrogen source. rsc.org This method avoids the use of transition metal catalysts, offering a greener and more atom-economical route. rsc.orgresearchgate.net

The reaction provides a direct conversion of the diazonium group to a primary sulfonamide group (-SO₂NH₂). rsc.org

Table 1: Illustrative Examples from Metal-Free Three-Component Sulfonamide Synthesis

| Entry | Aryldiazonium Tetrafluoroborate | Product | Yield (%) |

| 1 | 4-Iodobenzenediazonium tetrafluoroborate | This compound | 75 |

| 2 | 4-Bromobenzenediazonium tetrafluoroborate | 4-Bromobenzenesulfonamide | 82 |

| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | 4-Chlorobenzenesulfonamide | 85 |

| 4 | 4-Fluorobenzenediazonium tetrafluoroborate | 4-Fluorobenzenesulfonamide | 78 |

Data sourced from a representative study on metal-free sulfonamide synthesis. rsc.org

Kinetic studies of these diazonium-based reactions have provided insights into the reaction mechanism. rsc.org It is understood that the reaction proceeds through radical intermediates, including aryl and sulfonyl radicals. rsc.org The regioselectivity of the sulfonation is dictated by the initial position of the amino group that is converted into the diazonium salt. For the synthesis of this compound, one would start with 4-iodoaniline, which upon diazotization, ensures the formation of the desired para-substituted product. mdpi.comnih.govjrespharm.com The stability of the arenediazonium salt is a critical factor, and reactions are often carried out at low temperatures to prevent decomposition. mpg.de

Advanced and Contemporary Synthetic Approaches

Advanced and contemporary synthetic strategies for creating derivatives of this compound predominantly feature transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for forming carbon-nitrogen (C-N) bonds.

C-N Cross-Coupling Reactions Involving Sulfonamides

The formation of a C-N bond to a sulfonamide nitrogen presents a significant challenge due to the poor nucleophilicity of the sulfonamide group. semanticscholar.org However, the development of sophisticated palladium and copper catalyst systems has enabled the efficient N-arylation of sulfonamides with a wide range of aryl and heteroaryl partners. researchgate.netacs.org These reactions are fundamental in synthesizing a diverse array of compounds, including those with potential biological activity. nih.gov

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, stands as a powerful and versatile method for the synthesis of arylamines and their derivatives. researchgate.netacs.org The continuous evolution of ligands and palladium precatalysts has produced reliable and user-friendly protocols applicable to a broad spectrum of substrates, including weakly nucleophilic sulfonamides. acs.orgnih.gov A general method for the intermolecular coupling of aryl halides and amides, including sulfonamides, utilizes a Xantphos/Pd catalyst system, which demonstrates good functional group compatibility and provides products in high yields. acs.org

The choice of ligand is critical for the success of palladium-catalyzed C-N coupling reactions, as it directly influences the catalyst's stability, activity, and selectivity. researchgate.net For the arylation of sulfonamides, which are particularly challenging substrates, the development of specialized ligands has been a key factor in achieving high efficiency. semanticscholar.org

Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. researchgate.net Biaryl monophosphine ligands, such as tBuXPhos and AdBippyPhos, have proven to be particularly effective. semanticscholar.orgorganic-chemistry.orgnih.gov

A study on the Pd-catalyzed coupling of tert-butanesulfinamide with aryl halides identified tBuXPhos as a superior ligand in combination with a Pd₂(dba)₃ catalyst source and NaOH as the base. organic-chemistry.org The addition of a small amount of water was found to be crucial for achieving high yields, likely by improving the solubility of the inorganic base. organic-chemistry.org For the more challenging N,N-diarylsulfonamide synthesis, high-throughput screening identified AdBippyPhos as a highly effective ligand, especially for coupling with heteroaryl bromides. semanticscholar.org The success of BippyPhos-type ligands is attributed to a combination of a large cone angle and an accessible palladium center, which facilitates the coupling of weak nucleophiles. semanticscholar.org Other ligands, such as Xantphos, have also been successfully employed, with one study noting that it can adopt a rare trans-chelating coordination mode in the palladium complex. acs.org

Table 1: Effect of Different Ligands on Palladium-Catalyzed N-Arylation of Sulfonamides

| Ligand | Palladium Source | Base | Substrates | Key Findings | Reference |

|---|---|---|---|---|---|

| tBuXPhos | Pd₂(dba)₃ | NaOH | tert-Butanesulfinamide + Aryl Halides | High yields achieved; addition of water is beneficial. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| AdBippyPhos | [Pd(crotyl)Cl]₂ | K₃PO₄ | N-Arylsulfonamide + Aryl/Heteroaryl Bromides | Critical for coupling with heteroaromatics; enables synthesis of N,N-diarylsulfonamides. semanticscholar.org | semanticscholar.org |

| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Benzamide + 4-Bromobenzonitrile | Effective for intermolecular amidation; forms a trans-chelating complex. acs.org | acs.org |

| JackiePhos | Not specified | Not specified | Secondary Sulfonamides + Aryl Triflates/Chlorides | Effective for coupling with less reactive electrophiles. nih.gov | nih.gov |

The reactivity of the aryl electrophile in palladium-catalyzed C-N coupling generally follows the order: I > Br > OTf > Cl. However, modern catalyst systems have enabled the efficient use of the less reactive but more cost-effective aryl chlorides and triflates (trifluoromethanesulfonates). acs.orgnih.gov

For the coupling of sulfonamides, aryl bromides and chlorides are common substrates. acs.orgorganic-chemistry.org Research has shown that electron-withdrawing groups on the aryl halide can promote the reaction, while significant steric hindrance may reduce efficiency. organic-chemistry.org The development of ligands like JackiePhos has expanded the substrate scope to include the coupling of secondary acyclic sulfonamides with aryl triflates and chlorides. nih.gov This is significant because sulfonamides are weak nucleophiles, and their reaction with less reactive electrophiles like aryl chlorides can be challenging. nih.gov A convenient method for the coupling of methanesulfonamide (B31651) with a range of aryl bromides and chlorides has also been reported, highlighting the utility of these substrates in pharmaceutical synthesis. acs.org

Copper-catalyzed C-N cross-coupling reactions have emerged as a valuable alternative to palladium-based systems. researchgate.net These methods are often more economical and can exhibit complementary reactivity. researchgate.net A practical and efficient ligand-free method has been developed for the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with various nitrogen nucleophiles, including other sulfonamides, using copper(I) iodide (CuI) as the catalyst. nie.edu.sgnie.edu.sg This protocol affords the N-arylated products in moderate to good yields and has been applied to the synthesis of an intermediate for the drug Celecoxib. nie.edu.sgnie.edu.sg In some systems, amino acids have been used as ligands to facilitate the copper-catalyzed N-arylation of sulfonamides with aryl iodides and bromides, demonstrating high generality and convenience. researchgate.net

The Chan-Evans-Lam (CEL) reaction is a prominent copper-catalyzed method that forms aryl carbon-heteroatom bonds through the oxidative coupling of arylboronic acids with N-H or O-H containing compounds, including sulfonamides. organic-chemistry.org A key advantage of the CEL coupling is that it can often be conducted at room temperature and open to the air, using a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org

The reaction is versatile, accommodating a wide range of sulfonamides and arylboronic acids. organic-chemistry.orgrsc.org Studies have demonstrated the chemoselective N-arylation of aminobenzene sulfonamides, where the reaction can be directed to occur at either the amino or the sulfonamide nitrogen by adjusting variables such as the copper source, solvent, and base. rsc.org A mild and efficient method for synthesizing N-arylsulfonamides involves the reaction of sulfonyl azides with arylboronic acids, catalyzed by 10 mol% of CuCl at room temperature in an open flask, without the need for any base or ligand. acs.org The choice of copper source can be important, with copper(II) acetate (B1210297) ([Cu(OAc)₂]) often being optimal. researchgate.net

Table 2: Examples of Copper-Catalyzed Chan-Evans-Lam N-Arylation of Sulfonamides

| Copper Source | Coupling Partners | Base / Additives | Key Features | Reference |

|---|---|---|---|---|

| CuI (0.5-20 mol%) | N,N-dibenzyl-4-iodobenzenesulfonamide + N-nucleophiles | Cs₂CO₃ | Ligand-free conditions; good to excellent yields (up to 98%). nie.edu.sgnie.edu.sg | nie.edu.sgnie.edu.sg |

| CuCl (10 mol%) | Sulfonyl Azides + Arylboronic Acids | None | Room temperature, open flask, no base or ligand required. acs.org | acs.org |

| [Cu(OAc)₂] | Aminobenzene Sulfonamides + Arylboronic Acids | Various | Chemoselective arylation on either amino or sulfonamide nitrogen is possible. rsc.org | rsc.org |

| Cu(II) complexes | N-nucleophiles + Arylboronic Acids | None | Water is tolerated; no excess boronic acid needed. acs.org | acs.org |

Copper-Catalyzed Cross-Coupling

C-H Sulfonamidation/Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. rsc.orgthieme-connect.com These methods avoid the pre-functionalization of starting materials, thus streamlining synthetic pathways. thieme-connect.com

A highly attractive strategy for accessing N-(hetero)aryl sulfonamides is the direct sulfonamidation of (hetero)aromatic C-H bonds using readily available sulfonyl azides. rsc.orgyyu.edu.tr This method is advantageous as it releases non-toxic nitrogen gas as the sole byproduct. rsc.orgyyu.edu.tr Various transition-metal catalysts have been employed to facilitate this transformation.

For instance, rhodium catalysts have been shown to be effective. A cationic rhodium(III) complex, Cp*Rh(III)₂, catalyzes the direct amidation of arenes with sulfonyl azides under oxidant-free conditions. acs.org This reaction proceeds via a proposed chelation-assisted C-H bond activation, followed by insertion of the azide into the resulting rhodacycle intermediate. acs.orgorgsyn.org The method is compatible with a broad range of arenes containing chelating groups and tolerates numerous functional groups. acs.org Similarly, iridium-catalyzed direct C-H amidation of arenes with sulfonyl azides has been developed, working efficiently for substrates that form both 5- and 6-membered iridacycle intermediates. acs.org Ruthenium(II) has also been used to catalyze the selective C-H amination of xanthones and chromones with sulfonyl azides. acs.org

Table 2: Examples of Metal-Catalyzed Direct C-H Sulfonamidation with Sulfonyl Azides

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Cp*Rh(III)₂ | Arenes with directing groups | Oxidant-free, releases N₂ byproduct | acs.org |

| Iridium Complex | Arenes with directing groups | Works for 5- and 6-membered metallacycles | acs.org |

| Ruthenium(II) Complex | Xanthones, Chromones | Ketone-assisted, selective amination | acs.org |

A progressive method for constructing biaryl sulfonamides involves the palladium(II)-catalyzed cross-coupling of C(sp²)-H bonds of aromatic carboxamides with iodobenzenesulfonamides. acs.org This strategy provides an alternative to traditional cross-coupling reactions for assembling these important structural motifs. acs.org

The success of the Pd(II)-catalyzed C-H arylation relies on the use of bidentate directing groups, such as 8-aminoquinoline (B160924) (AQ) and picolinamide (B142947) (PA). acs.orgnih.govnih.gov These directing groups coordinate to the metal center, bringing it in close proximity to the targeted C-H bond and enabling regioselective activation. chim.it The 8-aminoquinoline auxiliary has proven to be highly effective for this transformation. acs.orgacs.org Picolinamide is another excellent directing group for a variety of Pd-catalyzed C-H functionalization reactions. nih.govsigmaaldrich.com For example, the ortho-C(sp²)-H bond of benzylpicolinamides can be arylated with aryl iodides under palladium catalysis. nih.gov

The Pd(II)-catalyzed, directing group-assisted C-H arylation of aromatic carboxamides with iodobenzenesulfonamides directly yields biaryl sulfonamides. acs.org In a typical procedure, an N-(quinolin-8-yl)benzamide is treated with a this compound derivative in the presence of a Pd(OAc)₂ catalyst and a silver salt additive like AgOAc in a solvent such as toluene (B28343) at elevated temperatures. acs.org This methodology has been successfully applied to a range of benzamides and iodobenzenesulfonamides, including those containing heteroaryl linkages, affording the desired biaryl sulfonamide scaffolds in good yields (50-88%). acs.org The reaction conditions can be optimized by varying the equivalents of the iodo-compound, the catalyst loading, and the solvent. acs.org For instance, increasing the equivalents of the iodobenzenesulfonamide from 1 to 4 significantly improved the yield of the biaryl product. acs.org

Table 3: Pd(II)-Catalyzed Synthesis of Biaryl Sulfonamides using 8-Aminoquinoline Directing Group

| Aromatic Carboxamide | Iodobenzenesulfonamide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | 4-Iodo-N,N-dimethylbenzenesulfonamide | Pd(OAc)₂ (10) | AgOAc | Toluene | 110 | 52 | acs.org |

| N-(quinolin-8-yl)benzamide | 4-Iodo-N,N-dimethylbenzenesulfonamide (4 equiv) | Pd(OAc)₂ (5) | AgOAc | Toluene | 110 | 88 | acs.org |

| Thiophene-2-carboxamide derivative | 4-Iodo-N,N-dimethylbenzenesulfonamide | Pd(OAc)₂ | AgOAc | Toluene | 110-130 | 74-80 | acs.org |

| Benzylamine derivative (picolinamide DG) | 4-Iodo-N,N-dimethylbenzenesulfonamide | Pd(OAc)₂ | AgOAc | Toluene | 110 | 65-70 | acs.org |

Palladium(II)-Catalyzed C-H Arylation with Iodobenzenesulfonamides

Oxidative S-N Coupling Reactions

Oxidative S-N coupling reactions provide a direct and environmentally friendly route to sulfonamides by forming the sulfur-nitrogen bond through the interaction of sulfur and nitrogen reagents in the presence of an oxidant. thieme-connect.comresearchgate.net These methods are advantageous as they often utilize readily available and inexpensive starting materials like thiols and amines, avoiding the need for pre-functionalized and sometimes toxic reagents like sulfonyl chlorides. rsc.orgresearchgate.netnih.gov

The mechanism can be ionic or radical-based, where the oxidant facilitates the activation of the sulfur-containing reagent, which then reacts with the nitrogen nucleophile. thieme-connect.comresearchgate.net A variety of oxidative systems have been developed. For example, an electrochemical method enables the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants, producing hydrogen as the only byproduct. nih.govacs.org In this process, the thiol is first oxidized to a disulfide, followed by the generation of an aminium radical from the amine, which then reacts to form the sulfonamide after several intermediate steps. rsc.orgnih.gov

Chemical oxidants are also widely used. thieme-connect.com A copper-catalyzed oxidative coupling of sulfonyl chlorides with tertiary amines has been developed, proceeding through the oxidative cleavage of a C-N bond in the amine. rsc.org Another approach involves the copper-catalyzed oxidative cross-coupling of alkyl boronic esters with sulfonamides to form tertiary sulfonamides. acs.org Metal-free conditions have also been reported, such as the I₂O₅-mediated oxidative S-N coupling between aryl thiols and amines. thieme-connect.com

Oxidative Sulfonylation of Thiols with Amines

Metal-Free Conditions

Beyond I₂O₅-mediated reactions, several other metal-free strategies for the oxidative sulfonylation of thiols have been developed. These methods are attractive due to their reduced environmental impact and avoidance of potentially toxic and expensive metal catalysts. thieme-connect.com

One such method employs a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) to achieve the oxidative functionalization of thiols. nih.gov In this system, DMSO acts as the terminal oxidant, while HBr serves as both a nucleophile and a redox mediator. This process can be performed as a one-pot procedure where the intermediate sulfonyl bromide is generated and then reacted with various amines to produce sulfonamides in good to high yields. nih.gov

Electrochemical synthesis offers another powerful metal-free alternative. acs.orgucl.ac.uk This environmentally benign technique uses electricity to drive the oxidative coupling of thiols and amines, with hydrogen gas as the only byproduct. acs.org The reaction is often rapid, proceeding under mild conditions with a broad substrate scope and high functional group tolerance. ucl.ac.uk Mechanistic studies suggest the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfonamide. acs.org

Use of Sulfur Dioxide Surrogates (e.g., DABSO, K₂S₂O₅)

Handling gaseous sulfur dioxide (SO₂) presents significant practical and safety challenges. To circumvent this, stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (K₂S₂O₅) have been widely adopted. thieme-connect.comnih.gov These reagents allow for the controlled insertion of a sulfonyl group into molecules, providing an effective route to sulfonamides that is compatible with a wide range of functional groups. thieme-connect.com

Copper catalysts have been effectively used in multicomponent reactions involving SO₂ surrogates for sulfonamide synthesis. One strategy involves the copper-catalyzed aerobic oxidative coupling of hydrazines, DABSO, and amines to directly form sulfonamides. researchgate.net This approach takes advantage of the oxidative conversion of aryl hydrazines into aryl radical intermediates. tcichemicals.com While this specific method is notable, its reliance on hydrazine (B178648) substrates defines its scope. tcichemicals.com

A more general approach involves the copper-catalyzed reaction of aryl halides with masked sulfinate reagents derived from SO₂ surrogates. nih.gov For instance, aryl iodides can be coupled with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a commercial sulfonylation reagent, using a copper catalyst under mild, base-free conditions. The resulting β-ester aryl sulfones act as "masked sulfinates" which can be unmasked and functionalized in situ to generate various sulfonyl-containing compounds, including sulfonamides. nih.gov

Mechanochemistry, which uses mechanical energy from milling or grinding to drive chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. rsc.orgrsc.org This technique has been successfully applied to the synthesis of aromatic sulfonamides. rsc.org

A three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy to react aryl bromides or aromatic carboxylic acids with K₂S₂O₅ and an amine. rsc.org This method accommodates a diverse range of primary and secondary aliphatic and aromatic amines and tolerates many functional groups, providing a direct route to a wide array of sulfonamides. The reaction has also been successfully scaled up to gram quantities. rsc.org More recently, mechano-electrochemical methods have been explored for the oxidative coupling of thiols and amines, leveraging mechanical milling to enhance reaction rates and efficiency in systems with minimal solvent. rsc.org

Synthesis from Sulfinic Acids/Salts

Sulfinic acids and their corresponding salts are versatile intermediates in the synthesis of sulfonamides. nih.govorganic-chemistry.org These compounds can be readily prepared from various precursors, including the reaction of Grignard reagents with SO₂ surrogates like DABSO. nih.govorganic-chemistry.org

An efficient method for synthesizing sulfonamides involves the reaction of sulfinic acids or sodium sulfinates with amines in the presence of iodine under mild conditions. nih.gov This approach demonstrates a broad scope and is particularly valuable for complex molecule synthesis. nih.gov Another strategy involves a one-pot process where aryl iodides are first coupled with DABSO using a palladium catalyst to generate aryl ammonium (B1175870) sulfinates. These intermediates are then treated with an aqueous solution of the desired amine and sodium hypochlorite (B82951) (bleach) to yield the final sulfonamide product. This method works for a wide range of amines, including anilines and amino acid derivatives. organic-chemistry.org

Furthermore, organometallic reagents such as Grignard or organolithium reagents can be reacted with novel sulfinylamine reagents to directly produce primary sulfonamides in a convenient one-step process with good to excellent yields. acs.org

Table 2: Selected Synthetic Routes to Sulfonamides This table summarizes the general methodologies discussed.

| Starting Materials | Key Reagents/Conditions | Intermediate | Product | Reference |

| Aryl Thiol, Amine | I₂O₅, metal-free | Reactive sulfonyl species | Sulfonamide | rsc.orgrsc.org |

| Aryl Thiol, Amine | DMSO/HBr, metal-free | Sulfonyl bromide | Sulfonamide | nih.gov |

| Aryl Halide, K₂S₂O₅, Amine | Pd-catalyst, mechanochemical | - | Sulfonamide | rsc.org |

| Aryl Hydrazine, DABSO, Amine | Cu-catalyst, air | Aryl radical | Sulfonamide | tcichemicals.com |

| Aryl Iodide, DABSO, Amine | Pd-catalyst, then NaOCl | Aryl ammonium sulfinate | Sulfonamide | organic-chemistry.org |

| Sulfinic Acid/Salt, Amine | Iodine | - | Sulfonamide | nih.gov |

| Grignard Reagent, DABSO, Amine | 1. Grignard/DABSO; 2. SOCl₂; 3. Amine | Metal sulfinate, Sulfinyl chloride | Sulfinamide | organic-chemistry.org |

| Grignard Reagent, t-BuONSO | - | - | Primary Sulfonamide | acs.org |

Sulfinylamine Reagents in Primary Sulfonamide Synthesis

The synthesis of primary sulfonamides, a crucial class of compounds in medicinal chemistry, has been advanced through the development of novel sulfinylamine reagents. organic-chemistry.orgacs.org A significant breakthrough is the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable, colorless liquid reagent that facilitates a direct, one-step synthesis of primary sulfonamides from organometallic precursors. acs.orgchemistryviews.org

This methodology involves the reaction of t-BuONSO with a wide range of (hetero)aryl and alkyl Grignard or organolithium reagents. organic-chemistry.orgacs.org The reaction is typically conducted at low temperatures, such as -78 °C in a solvent like tetrahydrofuran (B95107) (THF), and provides the desired primary sulfonamides in good to excellent yields. chemistryviews.org The process is notable for its efficiency and broad functional group tolerance. chemistryviews.org For instance, the synthesis of this compound could be envisioned by reacting the corresponding 4-iodophenyl Grignard reagent with t-BuONSO.

The reaction mechanism is proposed to involve the initial addition of the organometallic reagent to t-BuONSO, forming a sulfinamide intermediate. acs.org This intermediate then rearranges to a sulfonimidate ester anion, which ultimately yields the primary sulfonamide product. acs.org The scalability of this method has been demonstrated, with reactions performed on the gram scale maintaining good yields. acs.orgnih.gov

Another approach utilizes N-silyl sulfinylamine reagents, such as triisopropylsilyl sulfinylamine (TIPS-NSO). nih.gov This reagent reacts with various organometallic compounds to form primary sulfinamides, which can be further functionalized. nih.gov

Table 1: Synthesis of Primary Sulfonamides using t-BuONSO Reagent

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Benzenesulfonamide (B165840) | 86 |

| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 95 |

| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 97 |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 82 |

| Benzylmagnesium chloride | Phenylmethanesulfonamide | 68 |

| tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 65 nih.gov |

Data sourced from Davies et al. (2020). acs.org

Electrochemical Synthesis of Sulfonamides

Electrochemical methods offer a modern, metal-free approach to synthesizing sulfonamides directly from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This technique represents a highly convergent and sustainable alternative to traditional methods that often require pre-functionalized starting materials and harsh reagents. nih.govthieme-connect.com

The process typically employs boron-doped diamond (BDD) anodes in a mixed solvent system, such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and acetonitrile (B52724) (MeCN). nih.govnih.gov A key feature of this method is the in situ generation of an amidosulfinate intermediate from the reaction of the amine and SO₂. nih.gov This intermediate serves a dual purpose, acting as both the nucleophile and the supporting electrolyte, thereby eliminating the need for additional salts. researchgate.net

The proposed reaction mechanism begins with the direct anodic oxidation of the aromatic compound to generate a radical cation. nih.gov This reactive species is then attacked by the amidosulfinate nucleophile. A subsequent second oxidation step leads to the formation of the final sulfonamide product. nih.gov This dehydrogenative C-H activation strategy has been successfully applied to a variety of electron-rich aromatic and heteroaromatic substrates, demonstrating yields up to 85%. nih.govnih.gov The use of undivided cells can be inefficient due to the cathodic reduction of SO₂ and subsequent re-oxidation, making divided cells preferable for this transformation. nih.gov

Table 2: Examples of Electrochemically Synthesized Sulfonamides

| Arene | Amine | Product | Yield (%) |

| 1,2-Dimethoxybenzene | Morpholine | 4-Morpholinosulfonyl-1,2-dimethoxybenzene | 85 |

| Anisole | Pyrrolidine | 4-Methoxy-N-(pyrrolidinylsulfonyl)aniline | 71 |

| Thiophene (B33073) | Diethylamine | N,N-Diethylthiophene-2-sulfonamide | 68 |

| 1-Methylindole | Piperidine | 1-Methyl-3-(piperidine-1-sulfonyl)indole | 55 |

| Mesitylene | Dibenzylamine | N,N-Dibenzyl-2,4,6-trimethylbenzenesulfonamide | 81 |

Yield Optimization and Large-Scale Production Considerations

Transitioning a synthetic route from laboratory scale to large-scale industrial production requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize costs. openaccessjournals.com For the synthesis of this compound and its derivatives, several factors are critical.

Key considerations for large-scale production include:

Cost and Availability of Raw Materials: Starting materials should be inexpensive and readily available. For instance, methods utilizing simple arenes, SO₂, and amines are advantageous. nih.gov

Reaction Efficiency and Yield: High-yielding reactions are crucial to minimize waste and reduce purification costs. The one-step synthesis of primary sulfonamides using the t-BuONSO reagent, which provides high yields, is an attractive option for scale-up. acs.orgnih.gov

Process Safety: Reagents should be stable and non-hazardous. The development of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or methods avoiding explosive intermediates (like certain hydroxylamine-O-sulfonic acid derivatives) enhances process safety. nih.govorganic-chemistry.org

Scalability and Equipment: The chosen methodology must be amenable to large-scale reactors. Both batch and continuous flow processes are considered for industrial production. Electrochemical syntheses, for example, have been shown to be scalable in both batch and flow systems. researchgate.net

Atom Economy: Processes that incorporate most of the atoms from the reactants into the final product are preferred. Dehydrogenative cross-coupling reactions, such as the electrochemical synthesis of sulfonamides, exhibit high atom economy. nih.gov

A practical example is the development of an efficient, ligand-free copper-catalyzed cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with nitrogen nucleophiles. nie.edu.sg This method was used to produce a key intermediate for the drug Celecoxib in excellent yield (99%) and is noted for its potential in large-scale applications due to the low cost of the catalyst and simple reaction conditions. nie.edu.sg Such strategies, focusing on catalytic cycles and high efficiency, are paramount for the economically viable large-scale production of this compound derivatives.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Iodine Atom

Nucleophilic Substitution Reactions of the Iodine Atom

Aromatic nucleophilic substitution (SNAr) on aryl halides is typically challenging. However, the presence of a strong electron-withdrawing group, such as the sulfonamide group (-SO₂NH₂) at the para-position, sufficiently activates the aromatic ring for nucleophilic attack. uomustansiriyah.edu.iqnptel.ac.inlibretexts.org This activation facilitates the displacement of the iodide ion by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the iodine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the iodide ion restores the aromaticity of the ring. libretexts.org

The iodine atom of 4-Iodobenzenesulfonamide can be displaced by the azide (B81097) ion (N₃⁻) from sodium azide to form 4-azidobenzenesulfonamide. The azide ion is an effective nucleophile for SNAr reactions on activated aryl halides. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without strongly interacting with the nucleophile. masterorganicchemistry.com Heating is often required to achieve a reasonable reaction rate. The resulting aryl azide is a versatile intermediate, for instance, in the synthesis of triazoles via "click" chemistry. masterorganicchemistry.com

Similarly, the iodide can be substituted with a cyano group using potassium cyanide (KCN). fishersci.fi This reaction provides a pathway to 4-cyanobenzenesulfonamide. A typical procedure involves heating the aryl halide with potassium cyanide in a polar aprotic solvent like DMSO. fishersci.fichemguide.co.uk The presence of the para-sulfonamide group is crucial for activating the ring towards attack by the cyanide nucleophile. uomustansiriyah.edu.iq This transformation is significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, expanding the synthetic utility of the original scaffold.

Cross-Coupling Reactions (Iodine as Leaving Group)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and aryl iodides are highly effective substrates for these transformations due to the high reactivity of the C-I bond. libretexts.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org this compound readily participates in Suzuki couplings with a wide range of arylboronic acids to yield 4-arylbenzenesulfonamides. unich.it

The catalytic cycle involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. wikipedia.org

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Research has demonstrated efficient coupling of this compound with various substituted arylboronic acids using catalysts like sodium tetrachloropalladate (Na₂PdCl₄) with ligands such as sSPhos, in the presence of a base like potassium carbonate (K₂CO₃). unich.itnih.govresearchgate.net

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 4-Methylphenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | Good |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 2-Thiopheneboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | Excellent |

This table presents representative conditions for the Suzuki cross-coupling reaction based on established protocols for aryl iodides. unich.itnih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base. libretexts.orgwikipedia.org As an aryl iodide, this compound is an excellent substrate for this reaction. wikipedia.orgiitk.ac.in

The mechanism is similar to other palladium-catalyzed couplings and involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Finally, a β-hydride elimination step occurs, which releases the substituted alkene product and a palladium-hydride species. libretexts.org The base regenerates the active palladium(0) catalyst from this species, allowing the catalytic cycle to continue. wikipedia.org

A variety of alkenes, particularly electron-deficient ones like acrylates and styrene, can be successfully coupled with aryl iodides. wikipedia.orgfrontiersin.org Typical catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bases such as triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc). wikipedia.org

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Product Type |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Substituted Stilbene |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 120 | Cinnamate Ester |

| 1-Octene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | Substituted Alkene |

| Cyclohexene | PdCl₂ | K₂CO₃ | DMF | 140 | Arylated Cycloalkene |

This table illustrates typical conditions for Heck-type reactions involving aryl iodides like this compound. wikipedia.orgfrontiersin.orgorganic-chemistry.org

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key reactive center in this compound, allowing for modifications at the nitrogen atom or transformation of the entire functional group.

The nitrogen atom of the sulfonamide can act as a nucleophile, participating in alkylation, acylation, and arylation reactions to form N-substituted derivatives. researchgate.net

Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides. For example, the synthesis of N-allyl-4-iodobenzenesulfonamide has been documented, indicating a successful N-alkylation. google.commolaid.com

Acylation: N-acylation of sulfonamides is a common transformation used to synthesize N-acylsulfonamides. researchgate.net This can be achieved using various acylating agents like acid chlorides. The reaction is believed to proceed through a transient, highly reactive acid iodide intermediate when iodide is used as an activating agent. researchgate.net This method has been applied to complex molecules, showcasing its utility. researchgate.net The development of chemoselective acylation methods allows for the precise modification of molecules with multiple reactive sites, such as nucleosides. nih.gov

Arylation: The direct N-arylation of sulfonamides is a crucial method for preparing N-aryl sulfonamides, which are significant in medicinal chemistry. researchgate.net Copper-catalyzed cross-coupling reactions provide an effective route for this transformation. A study on N,N-dibenzyl-4-iodobenzenesulfonamide demonstrated its successful use in the N-arylation of various nitrogen nucleophiles, including heterocycles and other sulfonamides, under ligand-free copper-catalyzed conditions. nie.edu.sgnie.edu.sg This approach is valuable for synthesizing key intermediates for pharmaceuticals. nie.edu.sg Palladium-catalyzed methods have also been developed for the construction of biaryl sulfonamides by coupling iodobenzenesulfonamides with C-H bonds of aromatic carboxamides. acs.org

Recent advances in catalysis have enabled novel transformations of the sulfonamide group itself.

Nickel-catalyzed reactions have been developed for the intramolecular cross-electrophile coupling of sulfonamides with pendant alkyl chlorides. nih.govacs.orgacs.org This reaction represents a significant development as it engages the typically robust C-N bond of unstrained sulfonamides as an electrophilic partner. nsf.gov The transformation often results in the formation of cyclopropane (B1198618) products through a structural rearrangement of the sulfonamide substrate. nih.govacs.org These reactions are typically catalyzed by an air-stable nickel(II) complex and may be initiated by the oxidative addition of the benzylic sulfonamide, a process accelerated by additives like magnesium iodide. acs.orgnsf.gov This methodology provides a new pathway for the skeletal rearrangement of sulfonamides, which is valuable for creating structural diversity in medicinal chemistry. acs.org

Intramolecular Cross-Electrophile Coupling Reactions of Sulfonamides

Formation of Cyclopropane Products

The synthesis of cyclopropane rings, which are significant structural motifs in many biologically active molecules, can be achieved through various methods. researchgate.netunl.pt One key strategy involves the transfer of a carbene or carbenoid to an alkene. unl.ptharvard.eduthieme-connect.de While this compound itself is not directly used as a cyclopropanating agent, its derivatives can be involved in reactions leading to cyclopropane-containing structures.

For instance, research into related sulfonamide structures demonstrates their role in cyclopropanation. In one study, N-sulfonyl-substituted ynamides were used as precursors. The reaction of an N-sulfonyl ynamide with benzhydryl chloride in the presence of zinc chloride led to the formation of a functionalized α-haloenamide. brad.ac.uk This highlights a pathway where a sulfonamide derivative undergoes addition and subsequent transformation, a process that can be conceptually related to the initial steps of some cyclopropanation sequences involving Michael additions followed by ring closure. harvard.edu

Furthermore, the development of biocatalysts for cyclopropanation has shown promise. Engineered hemoproteins can catalyze the cyclopropanation of alkenes, including challenging electron-deficient ones, with high efficiency and stereoselectivity. researchgate.netnih.gov These biocatalytic systems often utilize diazo compounds as carbene precursors, which then react with alkenes. While not directly involving this compound, this illustrates a modern approach where a sulfonamide-containing substrate could potentially be cyclopropanated.

A more direct, though related, example is the (sulfonimidoyl)cyclopropanation of α,β-unsaturated Weinreb amides. cas.cn This reaction uses a chiral sulfoximine (B86345) reagent to deliver a methylene (B1212753) group to the alkene, forming the cyclopropane ring with high diastereoselectivity. cas.cn The reaction's success is dependent on the base used, which influences the reaction pathway. cas.cn This demonstrates how a complex sulfur-containing functional group, akin to a sulfonamide, can mediate the formation of a cyclopropane ring.

Table 1: Examples of Cyclopropanation Reactions with Related Sulfonamide/Sulfoximine Derivatives

| Reactants | Reagent/Catalyst | Product Type | Yield | Diastereomeric Ratio (dr) | Citation |

|---|---|---|---|---|---|

| (E)-3-(4-fluorophenyl)-N-methoxy-N-methylacrylamide, (R)-PhSO(NTs)CH₂Cl | KHMDS | (Sulfonimidoyl)cyclopropane | 63% | 85:15 | cas.cn |

| N-sulfonyl ynamide, Benzhydryl chloride | ZnCl₂ | α-haloenamide | Good | - | brad.ac.uk |

| Electron-deficient alkenes | Engineered Myoglobin | Asymmetric cyclopropane | High | >99% de | nih.gov |

| Phenyl vinyl sulfide | Engineered Cytochrome P450 | cis-cyclopropane | - | 84:16 | researchgate.net |

Reactions Involving the Aromatic Ring System (Excluding Direct Iodine Reactions)

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eglumenlearning.com The reactivity and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org

For this compound, the aromatic ring has two substituents: an iodine atom and a sulfonamide group (-SO₂NH₂).

Iodine (I) is a halogen, which is considered a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when substitution occurs at these positions. libretexts.org

The Sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing and is therefore a powerful deactivating group and a meta-director. youtube.com

When a benzene ring has both an ortho, para-director and a meta-director, the position of the incoming electrophile is determined by the interplay of these directing effects. In the case of this compound, the two groups are para to each other. The positions ortho to the iodine (and meta to the sulfonamide) are electronically favored for substitution. The positions meta to the iodine (and ortho to the sulfonamide) are less favored.

Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be directed to the positions ortho to the iodine atom (and meta to the sulfonamide group). An example from the literature shows the synthesis of 3-chloro-4-iodobenzenesulfonamide, indicating that substitution can indeed occur at the position ortho to the iodine. google.com

Table 2: Directing Effects of Substituents on this compound

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| Iodine (-I) | Deactivating, Inductively withdrawing, Resonance donating | Ortho, Para |

Oxidation Reactions of Ancillary Groups (e.g., Benzhydryl Group Oxidation in N-benzhydryl-4-iodobenzenesulfonamide)

While the core this compound structure is relatively stable to oxidation, ancillary groups attached to the sulfonamide nitrogen can be susceptible to oxidative transformations. A key example is the oxidation of the benzhydryl group in N-benzhydryl-4-iodobenzenesulfonamide.

The benzhydryl group, a diphenylmethyl group (-CH(Ph)₂), is a secondary benzylic position. Such positions are known to be susceptible to oxidation. The oxidation of the benzhydryl group in N-benzhydryl-4-iodobenzenesulfonamide can lead to the formation of a benzoyl group, effectively converting the secondary amine derivative into an amide, N-benzoyl-4-iodobenzenesulfonamide. This transformation involves the oxidation of the C-H bond of the benzhydryl group to a C=O double bond. Reagents commonly used for such oxidations include potassium permanganate (B83412) or chromium trioxide.

This type of reaction is valuable in synthetic chemistry for modifying the structure and properties of the parent sulfonamide. The conversion of the bulky, flexible benzhydryl group to a planar, electron-withdrawing benzoyl group can significantly alter the molecule's biological activity and chemical properties.

Medicinal Chemistry and Pharmacological Applications

As a Building Block for Novel Drug Candidates

4-Iodobenzenesulfonamide is a highly valued building block in the design and synthesis of new pharmaceutical agents. lookchem.com Its structure provides a robust scaffold that can be systematically modified. The sulfonamide group often serves as an anchor, binding to a specific biological target, while the iodine atom provides a reactive handle for elaboration. worktribe.com This allows chemists to use it as a starting point for creating libraries of related compounds, each with different substituents, to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. For example, it has been used as a precursor in the synthesis of N-benzhydryl-4-iodobenzenesulfonamide, a compound investigated for its potential biological activities.

In the Design of Enzyme Inhibitors

A primary application of this compound is in the development of carbonic anhydrase inhibitors (CAIs). worktribe.com Carbonic anhydrases are a family of metalloenzymes that contain a zinc ion in their active site, which is crucial for their catalytic function. The sulfonamide group of this compound is an excellent zinc-binding group, making it a powerful pharmacophore for targeting these enzymes. mdpi.comworktribe.com

Researchers use this compound as a scaffold to create more complex inhibitors. The iodine atom allows for the attachment of various chemical "tails" via cross-coupling reactions. worktribe.com This "tail approach" is a key strategy for achieving selectivity among the different CA isozymes. By carefully designing the appended group, inhibitors can be developed that preferentially target specific isoforms, such as those that are overexpressed in tumors (hCA IX and hCA XII), making them promising candidates for anticancer therapies. mdpi.comworktribe.com

The utility of the benzenesulfonamide (B165840) scaffold extends beyond carbonic anhydrases to other enzyme systems. Derivatives have been explored as inhibitors for metallo-β-lactamases, which are enzymes that contribute to antibiotic resistance. rsc.orgnih.gov The sulfonamide group can coordinate with the zinc ions in the active site of these enzymes as well. rsc.org While research on this compound itself in these other systems is less common, its derivatives and related halogenated sulfonamides serve as important tools for developing inhibitors against a range of metalloenzymes and other protein targets. nih.gov

Examples of Biologically Active Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| 4-Arylbenzenesulfonamides | Carbonic Anhydrases (hCA II, IX, XII) worktribe.com | Anticancer, Antiglaucoma ekb.egworktribe.com |

| N-Aryl Derivatives | V-ATPase nih.gov | Insecticidal nih.gov |

| Hydroxamic Acid Hybrids | Metallo-β-lactamases nih.gov | Antibiotic Resistance nih.gov |

Use as a Research Tool and Chemical Reagent

In Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an exceptionally useful reagent in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. acs.orgwikipedia.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: this compound is frequently used as the aryl halide partner in palladium-catalyzed Suzuki-Miyaura reactions. worktribe.com It reacts with various aryl boronic acids or esters to efficiently generate 4-arylbenzenesulfonamides, which are important scaffolds for carbonic anhydrase inhibitors. worktribe.com

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. beilstein-journals.org this compound can be used in such reactions to introduce alkynyl groups onto the benzenesulfonamide core, further diversifying the range of accessible chemical structures.

Copper-Catalyzed Coupling: The compound and its N-protected derivatives can also participate in copper-catalyzed cross-coupling reactions with various nitrogen-containing molecules (nucleophiles), which is a key step in the synthesis of intermediates for drugs like Celecoxib. nie.edu.sgnie.edu.sg

These reactions are valued for their efficiency and tolerance of various functional groups, allowing for the rapid assembly of complex molecules from simpler starting materials. acs.orgbeilstein-journals.org

In the Development of Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system. The properties of this compound make it a suitable starting point for creating such probes. For instance, the iodine atom can be replaced with a radiolabel (like radioactive iodine isotopes) to create a probe for imaging techniques such as Positron Emission Tomography (PET). nih.gov Alternatively, the reactive iodine handle can be used to attach fluorescent tags or other reporter groups, allowing researchers to visualize the localization of the sulfonamide-based probe within cells or tissues and study its interaction with specific protein targets.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govfishersci.ca This theory is based on the electron density distribution, n(r), rather than the more complex many-electron wave function, making it computationally feasible for a wide range of systems. fishersci.casemanticscholar.org DFT methods, such as those combining the B3LYP functional with various basis sets, are frequently used to optimize molecular geometries and predict a variety of properties, including electronic structure, reactivity, and vibrational spectra. mdpi.comekb.egijcce.ac.ir

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are instrumental in elucidating these characteristics for benzenesulfonamide (B165840) derivatives. scielo.br For instance, studies on derivatives like (Z)-N-(2-Cyano-3-phenylallyl)-4-iodobenzenesulfonamide have utilized the B3LYP functional with the 6-31G(d,p) basis set to determine their optimized geometries and electronic properties. scielo.br The presence of the iodine atom, the aromatic ring, and the electron-withdrawing sulfonamide group creates a unique electronic environment that governs the molecule's behavior and interaction potential. scielo.br These calculations reveal how electron density is distributed across the molecule, influencing its stability and reactivity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.comresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

In computational studies of sulfonamide derivatives, the HOMO and LUMO are often found to be delocalized over the aromatic ring and adjacent functional groups. researchgate.net Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the energy lowering due to maximal electron flow. |

For example, theoretical studies on various thiazole-bearing sulfonamides have shown HOMO-LUMO gap values ranging from 3.44 to 4.65 eV, indicating varied levels of chemical reactivity among the derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-poor regions. researchgate.net Typically, red and yellow colors denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In sulfonamide derivatives, MEP analyses consistently show the most negative potential localized around the oxygen atoms of the sulfonyl group (SO₂) due to their high electronegativity. mdpi.comekb.eg This makes the sulfonyl group a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the sulfonamide (NH₂) and the aromatic ring often exhibit positive potential, marking them as sites for nucleophilic interactions. researchgate.net This detailed mapping provides crucial insights for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.gov

Theoretical vibrational analysis using DFT is a powerful method for assigning and understanding the complex vibrational spectra of molecules. nih.gov By calculating the vibrational frequencies and corresponding modes, researchers can accurately interpret experimental infrared (IR) and Raman spectra. mckendree.edu For polyatomic molecules, the number of fundamental vibrational modes is determined by the formula 3N-6 (for non-linear molecules) or 3N-5 (for linear molecules), where N is the number of atoms. uni-muenchen.de

In studies of sulfonamide derivatives, DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) have been used to compute theoretical vibrational spectra. ijcce.ac.ir The calculated wavenumbers often show good correlation with experimental data after applying a scaling factor to account for anharmonicity and basis set deficiencies. mckendree.edu Key vibrational modes for 4-iodobenzenesulfonamide would include the S=O symmetric and asymmetric stretches, N-H stretching, C-S stretching, and various aromatic C-C and C-H vibrations. For instance, in related sulfonamides, the characteristic SO₂ asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1386–1266 cm⁻¹ and 1180-1113 cm⁻¹ respectively. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govthesciencein.org It is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target at the molecular level and to estimate the strength of this interaction, known as binding affinity. mdpi.comrsc.org

Sulfonamides are a well-known class of inhibitors for the enzyme family of Carbonic Anhydrases (CAs), which are important therapeutic targets for various conditions. nih.govacs.orgmdpi.com Molecular docking studies have been extensively performed on benzenesulfonamide derivatives to elucidate their binding mechanism within the active site of different CA isoforms (e.g., hCA I, II, IX, and XII). nih.govmdpi.commdpi.com

These simulations reveal that the sulfonamide moiety is crucial for binding. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site. mdpi.com Additionally, the two oxygen atoms of the sulfonamide group typically form a network of hydrogen bonds with key amino acid residues, such as Threonine (e.g., Thr199/200). nih.govrsc.org The benzene (B151609) ring and its substituents (like the iodine atom in this compound) extend into other pockets of the active site, forming hydrophobic and van der Waals interactions with various residues, which contribute to both binding affinity and selectivity for different CA isoforms. rsc.orgresearchgate.net

The output of a docking simulation includes a scoring function value, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity. rsc.org Lower binding energy values suggest a more stable protein-ligand complex. For example, docking studies of triazole-benzenesulfonamide derivatives against hCA IX have shown binding energies ranging from -8.1 to -9.2 kcal/mol, indicating strong binding. rsc.org

| Molecular Moiety | Type of Interaction | Interacting Protein Residues (Examples) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Coordination with Metal Ion | Zn(II) |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bonding | Thr199, Thr200, His94, Gln92 |

| Aromatic Ring | Hydrophobic/van der Waals | Val121, Val143, Leu198, Trp209 |

| Aromatic Ring | π-π Stacking | Trp84, Phe131 |

Identification of Binding Sites in Target Proteins

A critical step in drug discovery is identifying where and how a potential drug molecule binds to its protein target. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in this process. mdpi.com These techniques predict the preferred orientation of a ligand when bound to a protein, helping to identify key amino acid residues involved in the interaction. mdpi.com

Methods like FTMap can computationally map a protein surface to find "hot spots"—regions with a high propensity for binding small molecule fragments. nih.gov This information is invaluable for identifying not only traditional binding sites but also cryptic or allosteric sites that may not be apparent in the unbound protein structure. nih.govnih.gov

For instance, derivatives of this compound have been identified as inhibitors of specific enzymes. In a study targeting the VIM-2 metallo-β-lactamase, a key enzyme in antibiotic resistance, a derivative of this compound was identified as a potent inhibitor. uliege.benih.gov Computational docking simulations would be used in such studies to model how the iodobenzenesulfonamide moiety and its linked substituents fit into the enzyme's active site, revealing the specific interactions that lead to inhibition.

Table 1: Example of Target Protein and Potential Binding Interactions for a this compound Derivative

| Derivative Name | Target Protein | Predicted Binding Site Interactions |

| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-This compound uliege.benih.gov | VIM-2 (Verona Integron-Mediated Metallo-β-lactamase) | Molecular docking studies would predict interactions between the ligand and key residues in the VIM-2 active site. The sulfonamide group could chelate the zinc ions, while the iodo-phenyl ring could form hydrophobic or halogen-bonding interactions. |

Prediction of Pharmacological Potential

Computational models are increasingly used to predict the pharmacological potential of compounds before they are synthesized, saving time and resources. nih.gov By simulating the interaction between a ligand and its target, methods like molecular docking and binding free energy calculations (e.g., MM-GBSA) can estimate the binding affinity of a compound. nih.gov A strong predicted binding affinity suggests that the compound may be a potent modulator of the target's function.

The pharmacological potential of sulfonamides, including derivatives of this compound, has been explored computationally for various targets. For example, in silico screening of compound libraries against the VIM-2 metallo-β-lactamase led to the identification of two novel sulfonyl-triazole analogues as potent, competitive inhibitors. uliege.benih.gov One of these was a derivative of this compound, which was found to have a high affinity for the enzyme. uliege.benih.gov Such computational predictions are vital for prioritizing which compounds should be advanced to experimental testing. nih.gov

Table 2: Predicted Pharmacological Potential of a this compound Derivative

| Derivative Name | Target Protein | Computational Approach | Predicted/Measured Activity |

| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-This compound uliege.benih.gov | VIM-2 | Library screening, kinetic characterization (informed by computational screening) | Potent, competitive inhibitor (Ki = 0.41 ± 0.03 µM) |

| 4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide uliege.benih.gov | VIM-2 | Library screening, kinetic characterization (informed by computational screening) | Competitive inhibitor (Ki = 1.4 ± 0.10 µM) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for understanding the intricate pathways of chemical reactions. nih.govcecam.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most likely mechanism for a given transformation.

Mechanistic Investigations of Sulfonamide Formation

The synthesis of primary sulfonamides is of great importance in medicinal chemistry. Computational studies can provide insight into the mechanisms of novel synthetic methods. For example, a method using the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic nucleophiles has been developed. acs.org Mechanistic investigations suggest a plausible pathway where the organometallic reagent adds to t-BuONSO to form a sulfinamide intermediate. acs.org This intermediate is proposed to rearrange, possibly through a sulfinyl nitrene or a concerted migration, to form a sulfonimidate ester anion, which then eliminates isobutene to yield the final sulfonamide anion. acs.org

Table 3: Proposed Mechanistic Steps in Primary Sulfonamide Synthesis via a Sulfinylamine Reagent acs.org

| Step | Intermediate/Transition State | Description |

| 1 | Sulfinamide intermediate (I) | Addition of a Grignard or organolithium reagent to the S=N bond of the sulfinylamine reagent. |

| 2 | Sulfonimidate ester anion (II) | Conversion from the sulfinamide intermediate, possibly via a sulfinyl nitrene intermediate or a concerted N → S oxygen migration. |

| 3 | Sulfonamide anion (III) | An intramolecular proton transfer followed by the elimination of isobutene. |

| 4 | Primary Sulfonamide | Protonation of the sulfonamide anion upon aqueous workup to give the final product. |

DFT Calculations in Cross-Electrophile Coupling Reactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the mechanisms of complex catalytic reactions, such as cross-coupling. researchgate.net These calculations help rationalize experimental observations and predict the outcomes of new reactions. nih.gov

In the context of reactions that could involve aryl iodides like this compound, DFT has been used to study various cross-coupling processes. For instance, in a palladium-catalyzed sulfonylative Hiyama cross-coupling, DFT calculations were crucial in elucidating the reaction mechanism. rsc.org The calculations revealed the essential role of a transient sulfinate anion intermediate. rsc.org Similarly, DFT has been applied to understand photoinduced, copper-catalyzed C–S cross-couplings, where calculations of copper-thiolate complexes supported a mechanism involving the formation of an aryl radical that couples with the copper complex. caltech.edu These computational studies provide a detailed picture of bond-forming events and the roles of catalysts and intermediates. nih.gov

Table 4: Application of DFT in Elucidating Cross-Coupling Reaction Mechanisms

| Reaction Type | Catalyst/Reagents | Key Computational Insight from DFT |

| Sulfonylative Hiyama Cross-Coupling rsc.org | Palladium catalyst, SO₂, Silicon-based nucleophiles | Revealed the crucial role of a transient sulfinate anion intermediate in the catalytic cycle. |

| Photoinduced C-S Cross-Coupling caltech.edu | Copper catalyst, Aryl thiol, Aryl iodide | Calculated spin density on copper-thiolate complexes, supporting a mechanism involving the capture of an aryl radical by the copper-bound thiolate. |

| Iron-Catalyzed Cross-Coupling nih.gov | Iron-chiral-bisphosphine catalyst, Alkyl halide, Grignard | Rationalized the full catalytic cycle, identified the active catalytic species, and explained the origin of enantioselectivity through deformation energy. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maspu.edu.sy The basic principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. imist.ma

For sulfonamide derivatives, QSAR studies have been employed to guide the design of more potent therapeutic agents. nih.gov In a study on a series of N-substituted benzenesulfonamide derivatives designed as antimicrobial agents, QSAR models were developed to understand the structural requirements for activity. nih.gov The results demonstrated the importance of specific topological parameters, such as the valence zero-order molecular connectivity index (⁰χv) and the valence first-order molecular connectivity index (¹χv), in describing the antimicrobial activity. nih.gov Such models allow researchers to predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis. spu.edu.sycresset-group.com

Table 5: Key Descriptors in a QSAR Model for Benzenesulfonamide Derivatives nih.gov

| Descriptor Type | Descriptor Name | Significance in Model |

| Topological | Valence zero-order molecular connectivity index (⁰χv) | This descriptor was found to be a significant parameter in the developed QSAR equation, indicating its importance in correlating the chemical structure with antimicrobial activity. |

| Topological | Valence first-order molecular connectivity index (¹χv) | This index, which accounts for atoms and their connections, was also identified as a key descriptor, highlighting the role of molecular branching and size in biological activity. |

Materials Science Applications

4-Iodobenzenesulfonamide as a Building Block in Material Synthesis

The utility of this compound as a building block stems from the reactivity of its functional groups. The iodine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. unich.itorganic-chemistry.orgiitk.ac.in This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com The presence of the iodine atom makes this compound an excellent substrate for these types of reactions, enabling the construction of complex molecules and polymers. unich.it

Furthermore, the sulfonamide group can participate in various chemical transformations. For instance, it can be involved in the formation of macrocycles, which are large ring-like molecules with diverse applications. nih.govnih.govcam.ac.uk The synthesis of these structures often involves a multi-step process where the sulfonamide-containing building block is cyclized with other components. nih.gov The ability to functionalize both the iodo and sulfonamide groups provides a pathway to create a wide array of materials with tailored properties.

The compound's role as a building block is also evident in its use for creating more complex organic molecules and in the development of new pharmaceuticals. lookchem.com Its structure is a key component in the synthesis of certain biologically active molecules. lookchem.com

Specific Applications

The versatility of this compound as a synthetic building block has led to its application in several areas of materials science, from the production of specialty chemicals to the development of functional materials.

Specialty chemicals are a class of chemical products that are produced for specific end-uses and are often characterized by their complex molecular structures. oceanicpharmachem.com this compound serves as a key intermediate in the synthesis of various specialty chemicals. lookchem.comlookchem.com Its ability to undergo reactions at both the iodo and sulfonamide positions allows for the creation of a diverse range of molecules. lookchem.com

One notable application is in the synthesis of intermediates for pharmaceuticals. nie.edu.sg For example, a derivative, N,N-dibenzyl-4-iodobenzenesulfonamide, is used in a copper-catalyzed cross-coupling reaction to produce an important intermediate for the synthesis of Celecoxib, a non-steroidal anti-inflammatory drug. nie.edu.sg This highlights the role of this compound in creating high-value specialty chemicals for the pharmaceutical industry. The production of such chemicals often involves multi-step syntheses where the unique reactivity of the this compound core is leveraged to build molecular complexity. oceanicpharmachem.com